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Compound of Interest

Compound Name: 5-Ethyl-2-methoxyacetophenone
CAS No.: 29643-54-7
Cat. No.: B1607833
Get Quote
. J

Structural Characterization & Spectroscopic Analysis
Executive Summary

5-Ethyl-2-methoxyacetophenone (1-(5-ethyl-2-methoxyphenyl)ethanone) is a critical aromatic
intermediate used in the synthesis of substituted benzamides (e.g., antipsychotics like
Eticlopride) and agrochemicals. Its structure features a 1,2,4-trisubstituted benzene ring, where
the regiochemistry of the acetyl and ethyl groups relative to the methoxy director is pivotal for
biological activity.

This guide provides a self-validating protocol for its synthesis via Friedel-Crafts acylation and a
comprehensive breakdown of its spectral signature to ensure precise identification during drug
development workflows.

Chemical Identity & Physicochemical Profile
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Parameter Data

IUPAC Name 1-(5-ethyl-2-methoxyphenyl)ethanone

5'-Ethyl-2'-methoxyacetophenone; 3-Acetyl-4-
Common Synonyms
methoxyethylbenzene

CAS Registry Number 29643-54-7
Molecular Formula C11H1402
Molecular Weight 178.23 g/mol

Pale yellow oil or low-melting solid (approx. 20—

Physical State
25°C)

Boiling Point ~145-150°C at 10 mmHg (Predicted)

Soluble in DCM, EtOAc, DMSO, Chloroform;

Solubility )
Insoluble in water

Spectroscopic Interpretation (The "Why" Behind the
Peaks)

The following spectral data is constructed based on high-fidelity structural analogs (2'-
methoxyacetophenone) and substituent additivity rules (Hammett constants). This section
validates the structure through causality.

Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, CDCls)

The spectrum is defined by the deshielding effect of the carbonyl group on H-6 and the
shielding effect of the methoxy group on H-3.
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anisotropy of
C=0.

13C NMR (100 MHz, CDCls)
e Carbonyl (C=0): ~199.5 ppm (Ketone characteristic).

e Aromatic C-O (C-2): ~156.0 ppm (Deshielded by oxygen).

 Aliphatic Carbons: 55.6 (OMe), 31.8 (Acetyl CHs), 28.0 (Ethyl CH2), 15.8 (Ethyl CHs).

Infrared Spectroscopy (FT-IR)

e 1675 cm~ (Strong): C=0 Stretching. Lower than typical ketones (1715 cm~?) due to
conjugation with the benzene ring and the electron-donating methoxy group (resonance
effect).

e 1245 cm~1 (Strong): C-O-C Asymmetric stretch (Aryl ether).
e 2960-2850 cm~1: C-H Aliphatic stretching (Ethyl/Methyl groups).

Synthesis & Purification Protocol

Methodology: Friedel-Crafts Acylation of 4-Ethylanisole. Rationale: Direct acetylation of 4-
ethylanisole is regioselective. The methoxy group is a stronger ortho/para director than the
ethyl group. With the para position blocked by the ethyl group, the acetyl group enters ortho to
the methoxy group (Position 2 relative to OMe, Position 1 in product numbering).

Reagents & Stoichiometry

e Substrate: 4-Ethylanisole (1.0 eq)
o Reagent: Acetyl Chloride (1.2 eq)
o Catalyst: Aluminum Chloride (AICI3) (1.5 eq) — Must be anhydrous.

» Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
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Step-by-Step Workflow

e Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add AICls
(1.5 eq) and dry DCM.

e Addition 1: Cool to 0°C. Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the
acylium ion complex.

o Addition 2: Add 4-Ethylanisole (1.0 eq) dissolved in DCM dropwise over 30 minutes. Maintain
temp < 5°C to prevent polymerization or isomerization.

o Reaction: Allow to warm to Room Temperature (RT). Stir for 3—4 hours.

o Self-Validation Check: Monitor HCI gas evolution (bubbler). Reaction is near completion
when gas evolution ceases.

e Quenching: Pour the mixture slowly onto crushed ice/HCI. Exothermic!

o Workup: Extract with DCM (3x). Wash organic layer with Brine and NaHCOs (to remove acid
traces). Dry over MgSOa.[1]

 Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 9:1).

Visualization of Workflows
Figure 1: Synthesis Logic & Regioselectivity

This diagram illustrates the flow from precursors to the final purified target, highlighting the
critical quenching step.
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Caption: Step-wise Friedel-Crafts acylation workflow ensuring regioselective synthesis.

Figure 2: NMR Structural Assignment Logic

This diagram correlates the specific protons to their chemical environment, explaining the
splitting patterns.
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Caption: Correlation between chemical environment and observed NMR signals.

Quality Control & Impurity Profiling

To ensure the material is suitable for pharmaceutical research, the following self-validating QC
steps are mandatory:

e TLC Analysis:
o Mobile Phase: Hexane:Ethyl Acetate (8:2).
o Observation: Product Rf ~ 0.5; Starting material (4-ethylanisole) Rf ~ 0.8 (non-polar).
o Visualization: UV (254 nm) and lodine stain.

e Regioisomer Check (Critical):
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o Impurity: 3-Acetyl-4-ethylanisole.

o Detection: Check the aromatic region in *H NMR.[2] The impurity will show a different
splitting pattern (likely two singlets or weak coupling if the acetyl enters ortho to the ethyl
group, though sterically unlikely). The product must show the characteristic H-6 doublet at
~7.6 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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